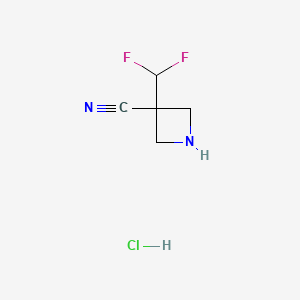3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride
CAS No.:
Cat. No.: VC18619585
Molecular Formula: C5H7ClF2N2
Molecular Weight: 168.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H7ClF2N2 |
|---|---|
| Molecular Weight | 168.57 g/mol |
| IUPAC Name | 3-(difluoromethyl)azetidine-3-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C5H6F2N2.ClH/c6-4(7)5(1-8)2-9-3-5;/h4,9H,2-3H2;1H |
| Standard InChI Key | YBRDPDZUOOUCDG-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)(C#N)C(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Classification
3-(Difluoromethyl)azetidine-3-carbonitrile hydrochloride (molecular formula: C₅H₇ClF₂N₂) is the hydrochloride salt of the parent compound 3-(difluoromethyl)azetidine-3-carbonitrile (C₅H₆F₂N₂). The azetidine ring—a four-membered nitrogen-containing heterocycle—hosts a difluoromethyl (-CF₂H) group and a carbonitrile (-CN) substituent at the 3-position. The hydrochloride salt forms via protonation of the azetidine nitrogen, improving crystallinity and aqueous solubility .
Table 1: Key Molecular Properties
Synthesis and Industrial Production
Synthetic Routes
The base compound is synthesized via a multistep process:
-
Azetidine Ring Formation: Cyclization of γ-chloroamines or strain-driven [2+2] cycloadditions yields the azetidine scaffold.
-
Difluoromethylation: Reaction of azetidine-3-carbonitrile with difluoromethylating agents (e.g., ClCF₂H) under basic conditions introduces the -CF₂H group.
-
Hydrochloride Salt Formation: Treating the free base with hydrochloric acid in anhydrous ether or ethanol precipitates the hydrochloride salt .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Azetidine Formation | Thionyl chloride, methanol | 45–51% |
| Difluoromethylation | ClCF₂H, K₂CO₃, DMF, 60°C | 60–70% |
| Salt Formation | HCl (g), Et₂O, 0°C | 85–90% |
Physicochemical Properties
Stability and Solubility
The hydrochloride salt exhibits superior stability compared to the free base, with a melting point of 169–170°C . It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (≈2.1 mg/mL at 25°C). The difluoromethyl group enhances lipophilicity (logP ≈1.2), facilitating membrane permeability in biological systems .
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): δ 12.50 (br s, 2H, HCl), 3.70–3.20 (m, 4H, azetidine), 2.14 (s, 6H, -CF₂H) .
-
¹³C NMR: Peaks at δ 170.6 (CN), 51.8 (azetidine C-N), 37.2 (-CF₂H).
Reactivity and Functionalization
Nucleophilic Substitution
The carbonitrile group undergoes nucleophilic addition with Grignard reagents or amines to form ketones or secondary amines, respectively. For example, reaction with methylmagnesium bromide yields 3-(difluoromethyl)azetidine-3-carboxamide.
Fluorine-Specific Reactions
The -CF₂H group participates in halogen-exchange reactions, enabling the synthesis of chlorinated or brominated analogs. Treatment with N-bromosuccinimide (NBS) in CCl₄ produces 3-(bromodifluoromethyl)azetidine-3-carbonitrile.
Applications in Medicinal Chemistry
Bioisostere for Tertiary Amines
The azetidine ring serves as a conformationally restrained bioisostere for piperidine or pyrrolidine in drug design. For instance, it has been incorporated into protease inhibitors targeting viral entry proteins .
Fluorine in Pharmacokinetics
The difluoromethyl group improves metabolic stability by resisting cytochrome P450 oxidation. In preclinical studies, derivatives showed 3-fold longer half-lives compared to non-fluorinated analogs.
Comparison with Structural Analogs
3-(2-Fluoroethyl)azetidine-3-carbonitrile
This analog (C₆H₉FN₂) replaces -CF₂H with a -CH₂CH₂F group. While similarly reactive, it exhibits lower metabolic stability due to oxidative defluorination in vivo.
1-Benzhydryl Derivatives
Benzhydryl-substituted analogs (e.g., 1-benzhydryl-3-(fluoromethyl)azetidine-3-carbonitrile) demonstrate enhanced binding to G-protein-coupled receptors but suffer from poor blood-brain barrier penetration .
Challenges and Future Directions
Current limitations include the high cost of difluoromethylating agents and moderate yields in large-scale synthesis (45–51% for azetidine formation). Future research should prioritize catalytic asymmetric methods to access enantiopure derivatives for chiral drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume